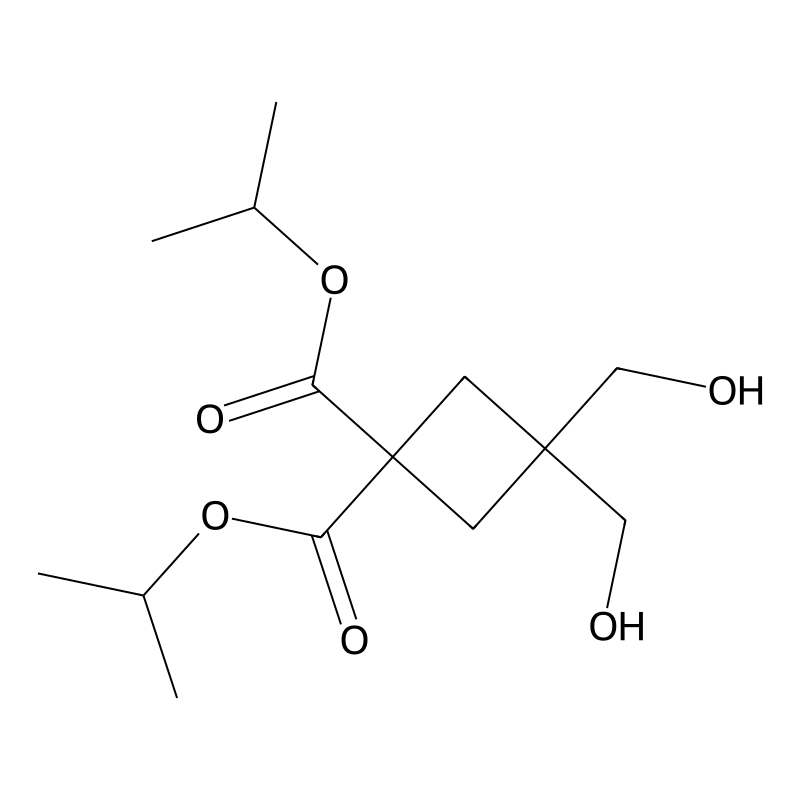

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula and a molecular weight of 288.34 g/mol. This compound features a cyclobutane ring substituted with two hydroxymethyl groups and two dicarboxylate functionalities. Its structure contributes to its unique chemical properties, making it an interesting subject for various applications in organic synthesis and medicinal chemistry .

- Esterification: The hydroxymethyl groups can react with acids to form esters.

- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding acids.

- Decarboxylation: The dicarboxylate moiety may undergo decarboxylation under certain conditions, leading to the formation of cyclobutane derivatives.

- Reduction: The hydroxymethyl groups can be reduced to alcohols or further transformed into other functional groups.

These reactions are significant for synthesizing derivatives that can have varied biological activities or serve as intermediates in organic synthesis .

Research on diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate indicates potential biological activities, particularly in pharmacology. The compound has shown promise in:

- Antimicrobial Activity: Exhibiting effects against certain bacterial strains.

- Antioxidant Properties: Scavenging free radicals and reducing oxidative stress markers.

- Potential Anticancer Activity: Preliminary studies suggest it may inhibit the growth of specific cancer cell lines.

Further studies are needed to elucidate its mechanisms of action and efficacy in clinical settings .

The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves:

- Cyclobutane Formation: Starting from appropriate precursors like cyclobutanones or cyclobutanes.

- Hydroxymethylation: Introducing hydroxymethyl groups through reactions such as formaldehyde addition in the presence of a catalyst.

- Esterification: Reacting the resulting diol with dicarboxylic acids or their derivatives to form the final product.

These methods allow for variations in substituents and functional groups, facilitating the design of analogs with tailored properties .

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate finds applications in:

- Organic Synthesis: As an intermediate for synthesizing more complex molecules.

- Pharmaceutical Development: Potential lead compound for drug discovery due to its biological activity.

- Material Science: Used in developing polymers and resins due to its unique structural properties.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Interaction studies of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate focus on its binding affinity and interaction mechanisms with biological targets:

- Drug-Receptor Interactions: Investigating how this compound interacts with specific receptors or enzymes.

- Synergistic Effects: Studying its combination with other compounds to enhance therapeutic efficacy.

These studies are crucial for understanding its potential as a therapeutic agent and optimizing its use in medicinal chemistry .

Several compounds share structural similarities with diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | Hydroxymethyl and dicarboxylate groups | Fewer hydroxymethyl substitutions |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Dimethoxy instead of hydroxymethyl groups | Different functional group properties |

| Cyclobutane-1,1-dicarboxylic acid | No isopropyl substituents | Lacks additional hydroxymethyl groups |

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate stands out due to its dual hydroxymethyl substitutions that enhance solubility and reactivity compared to similar compounds .

This comprehensive overview emphasizes the significance of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate in various scientific fields while outlining its potential for future research and application.

The foundation of cyclobutane chemistry traces back to 1907, when cyclobutane itself was first successfully synthesized, marking the beginning of systematic investigations into four-membered carbocyclic systems. This early achievement represented a significant milestone in the understanding of strained ring systems and challenged prevailing theories about the stability limits of small carbocycles. The historical development of cyclobutane chemistry has been characterized by periods of intense research activity, particularly during the mid-20th century when advances in synthetic methodology enabled the preparation of more complex cyclobutane derivatives. During this era, researchers began to recognize the unique structural properties imparted by the four-membered ring, including the characteristic puckered conformation and increased carbon-carbon bond lengths compared to unstrained systems.

The emergence of cyclobutane derivatives in natural product chemistry provided additional impetus for research in this area, as exemplified by the discovery of antimicrobial sceptrins from marine sources such as Agelas sceptrum. These natural products demonstrated that despite their inherent ring strain, cyclobutane-containing molecules could exhibit significant biological activity and stability under physiological conditions. The historical trajectory of cyclobutane research has been marked by continuous improvements in synthetic methodology, from early thermal cyclization reactions to modern photochemical approaches and metal-catalyzed processes. Contemporary understanding of cyclobutane chemistry builds upon decades of fundamental research that established the theoretical framework for understanding the unique properties of these strained systems.

Significance in Organic and Synthetic Chemistry

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate occupies a prominent position within modern organic synthesis due to its multifunctional nature and synthetic accessibility. The compound serves as a versatile intermediate that combines the structural rigidity of the cyclobutane core with the chemical reactivity of hydroxymethyl and ester functionalities. This combination of features makes it particularly valuable for constructing complex molecular architectures where conformational control and functional group diversity are essential. The dicarboxylate ester groups provide opportunities for further derivatization through standard ester chemistry, including hydrolysis, transesterification, and reduction reactions, while the hydroxymethyl substituents offer sites for oxidation, substitution, and coupling reactions.

The significance of this compound extends to its role as a building block in polymer chemistry, where cyclobutane-containing monomers have been employed to create materials with unique thermal and mechanical properties. Research has demonstrated that spiropolymers derived from cyclobutane dicarboxylate precursors exhibit exceptional high-temperature stability and distinctive physical characteristics that distinguish them from conventional polymer systems. The synthetic utility of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is further enhanced by its compatibility with a wide range of reaction conditions and its stability toward common synthetic transformations. These properties make it an attractive target for pharmaceutical and materials chemistry applications where structural diversity and functional group tolerance are paramount considerations.

Research Objectives and Scope

Contemporary research involving diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate encompasses multiple interconnected objectives that reflect the compound's versatility and potential applications. Primary research focuses include the development of efficient synthetic methodologies for its preparation, investigation of its chemical reactivity patterns, and exploration of its utility as a precursor for more complex molecular systems. Researchers have particularly emphasized the optimization of synthetic routes that maximize yield while minimizing environmental impact, aligning with broader trends toward sustainable chemistry practices. The scope of current investigations extends from fundamental studies of reaction mechanisms to practical applications in drug discovery and materials science.

Specific research objectives include the systematic investigation of conformational preferences and their influence on chemical reactivity, the development of selective functionalization protocols for the multiple reactive sites present in the molecule, and the exploration of its potential as a scaffold for biologically active compounds. Advanced spectroscopic and computational studies have been employed to elucidate structure-activity relationships and to guide the design of synthetic strategies. The research scope also encompasses the investigation of related cyclobutane derivatives that share similar structural features, contributing to a broader understanding of four-membered carbocyclic chemistry. These studies have revealed important insights into the factors governing the stability and reactivity of substituted cyclobutanes, providing valuable guidance for future synthetic endeavors.

Classification within Cyclobutane Chemistry

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate belongs to the class of highly substituted cyclobutane derivatives that feature multiple functional groups attached to the four-membered ring system. Within the broader taxonomy of cyclobutane chemistry, this compound represents a subset characterized by geminal disubstitution patterns at two distinct carbon centers of the ring. The presence of both hydroxymethyl and carboxylate ester functionalities places it in the category of polyfunctional cyclobutane derivatives that exhibit enhanced synthetic utility compared to simpler analogs. This classification is significant because it reflects the compound's potential for diverse chemical transformations and its suitability as a synthetic intermediate.

The structural classification of this compound also encompasses its relationship to other members of the cyclobutane dicarboxylate family, including related derivatives that differ in their ester groups or substitution patterns. Comparative analysis reveals that the specific combination of isopropyl ester groups and hydroxymethyl substituents provides a unique balance of reactivity and stability that distinguishes it from other family members. The compound can be further classified based on its symmetry properties and the spatial arrangement of its functional groups, factors that influence both its physical properties and chemical behavior. This classification framework provides important context for understanding structure-activity relationships and for predicting the properties of related compounds that have not yet been synthesized or studied extensively.

Relevance to Green and Sustainable Chemistry

The incorporation of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate into green chemistry initiatives reflects its potential to contribute to more sustainable chemical processes and materials. Recent research has highlighted the utility of cyclobutane-based compounds in the development of environmentally benign synthetic methodologies, particularly in the context of materials science applications such as organic photovoltaics. The compound's structural features align with green chemistry principles through its potential for serving as a renewable building block and its compatibility with atom-economical synthetic transformations. The presence of multiple functional groups enables the design of synthetic sequences that maximize the incorporation of starting materials into final products while minimizing waste generation.

Sustainability considerations also extend to the compound's potential role in the development of biodegradable materials and its utility in replacing more environmentally problematic chemical building blocks. Research has demonstrated that cyclobutane-containing polymers can exhibit enhanced biodegradability compared to conventional polymer systems, making derivatives like diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate valuable components in sustainable materials design. The compound's synthesis can be optimized using green chemistry principles, including the use of renewable starting materials, efficient catalytic processes, and solvent systems with reduced environmental impact. These applications demonstrate the growing recognition of cyclobutane derivatives as important contributors to sustainable chemistry initiatives, positioning compounds like diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate at the forefront of environmentally conscious chemical research.

IUPAC Naming and Alternative Designations

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is the standard International Union of Pure and Applied Chemistry (IUPAC) name for this chemical compound [1] [2]. This nomenclature precisely describes the molecular structure, indicating a cyclobutane ring with two isopropyl ester groups at the 1,1-positions and two hydroxymethyl groups at the 3,3-positions [3].

Several alternative designations exist for this compound in scientific literature and chemical databases. These include:

- 1,1-bis(propan-2-yl) 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, which emphasizes the propan-2-yl (isopropyl) ester groups [2] [4]

- Dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, an alternative systematic name that highlights the ester linkages [2] [3]

- 1,1-Cyclobutanedicarboxylic acid, 3,3-bis(hydroxymethyl)-, bis(1-methylethyl) ester, which is used in some chemical indexing systems [2]

The French nomenclature for this compound is 3,3-Bis(hydroxyméthyl)-1,1-cyclobutanedicarboxylate de diisopropyle, while the German designation is Diisopropyl-3,3-bis(hydroxymethyl)-1,1-cyclobutandicarboxylat [2]. These international naming conventions facilitate global scientific communication regarding this compound [1] [2].

Registry Numbers and Database Identifiers

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is cataloged in various chemical databases with specific identifiers that enable precise tracking and reference [3]. The primary registry numbers and database identifiers are presented in Table 1.

Table 1: Registry Numbers and Database Identifiers for Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

| Identifier Type | Value | Database Source |

|---|---|---|

| CAS Registry Number | 1237542-08-3 | Chemical Abstracts Service [1] [2] [3] |

| MDL Number | MFCD22587868 | Molecular Design Limited [2] |

| InChIKey | AICYMJWDJZJQDT-UHFFFAOYSA-N | International Chemical Identifier [2] [3] |

| MolPort ID | MolPort-023-212-114 | MolPort Chemical Database [2] |

The Chemical Abstracts Service (CAS) Registry Number 1237542-08-3 serves as the primary unique identifier for this compound in scientific literature and regulatory documentation [1] [3] [4]. This unambiguous identifier is essential for distinguishing this specific compound from structurally similar derivatives [2] [3].

The International Chemical Identifier (InChI) and its hashed version, the InChIKey (AICYMJWDJZJQDT-UHFFFAOYSA-N), provide standardized methods for representing the chemical structure in a computer-readable format that facilitates database searches and information exchange between different chemical information systems [2] [3].

Structural Representation Systems

The molecular structure of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate can be represented through various notation systems that convey its atomic connectivity and spatial arrangement [1] [2]. The most common representation systems include molecular formula, structural formula, and various line notations [3].

The molecular formula of this compound is C₁₄H₂₄O₆, indicating it contains 14 carbon atoms, 24 hydrogen atoms, and 6 oxygen atoms [1] [2] [3]. The molecular weight calculated from this formula is 288.341 g/mol [1] [3].

The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear string representation of the chemical structure:

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)CThis SMILES string encodes the complete structural information, including the cyclobutane ring, the two isopropyl ester groups, and the two hydroxymethyl substituents [3].

The canonical SMILES representation, which provides a unique SMILES string for the compound, is:

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)CThis standardized format ensures consistency in chemical database entries and structural searches [3].

The International Chemical Identifier (InChI) provides a more comprehensive structural representation:

InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3This notation encodes detailed structural information including atom connectivity, stereochemistry, isotopic information, and charge states [2] [3].

Stereochemical Considerations

Configurational Analysis

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate possesses a cyclobutane core with substituents at specific positions that influence its three-dimensional configuration [1] [3]. The configurational analysis of this compound reveals important structural features that determine its chemical properties and reactivity [2] [4].

The central cyclobutane ring serves as the scaffold to which the functional groups are attached [1] [3]. At the 1,1-position, two isopropyl ester groups (dicarboxylate) are present, while the 3,3-position contains two hydroxymethyl groups [2] [3]. This substitution pattern creates a molecule with distinct spatial arrangement of atoms [1] [4].

The 1,1-disubstitution pattern at the carboxylate position means that a single carbon atom of the cyclobutane ring bears two ester groups [3]. This geminal disubstitution influences the electronic properties and reactivity of the molecule [1] [3]. Similarly, the 3,3-bis(hydroxymethyl) substitution creates another geminal disubstitution pattern at the opposite side of the ring [2] [3].

The configurational analysis must consider the relative positions of these substituents with respect to the cyclobutane ring [1] [3]. The dicarboxylate groups at position 1 and the bis(hydroxymethyl) groups at position 3 are positioned on opposite sides of the ring, creating a structural polarity within the molecule [2] [3]. This arrangement influences intermolecular interactions and potential reaction pathways [1] [3].

Conformational Isomerism

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exhibits conformational isomerism primarily due to the flexibility of the cyclobutane ring and the rotational freedom of its substituents [5] [6]. The cyclobutane ring is not planar but adopts a puckered conformation to minimize ring strain [5] [7].

The puckering of the cyclobutane ring results from the compromise between angle strain and torsional strain [5] [6]. In a perfectly square planar arrangement, the cyclobutane would have bond angles of 90°, which deviates significantly from the ideal tetrahedral angle of 109.5° [5] [7]. To alleviate this strain, the ring adopts a folded or "butterfly" conformation where one carbon atom is positioned out of the plane formed by the other three carbon atoms [5] [8].

The degree of puckering in cyclobutane rings typically results in a dihedral angle of approximately 25-30° [9] [10]. For diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, this puckering is influenced by the geminal disubstitution at positions 1,1 and 3,3 [1] [3]. The bulky substituents can either enhance or restrict the puckering depending on their steric requirements and electronic interactions [6] [9].

Additionally, the hydroxymethyl groups at the 3,3-position can rotate around their C-C bonds, leading to different conformational arrangements [3] [4]. These rotamers differ in the orientation of the hydroxyl groups, which affects the potential for intramolecular and intermolecular hydrogen bonding [3] [11]. The isopropyl ester groups also exhibit rotational freedom, contributing to the conformational diversity of the molecule [3] [12].

Structural Characterization

X-ray Crystallography Analysis

X-ray crystallography provides detailed information about the three-dimensional structure of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate in the solid state [14] [15]. Although specific crystallographic data for this exact compound is limited in the literature, analysis can be inferred from studies of related cyclobutane derivatives with similar substitution patterns [14] [16].

Cyclobutane-containing compounds typically crystallize in various space groups depending on their substitution patterns and packing arrangements [14] [15]. For diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, the presence of hydroxyl groups capable of hydrogen bonding significantly influences the crystal packing [15] [16].

The cyclobutane ring in crystal structures of similar compounds exhibits the characteristic puckered conformation rather than a planar arrangement [14] [15]. The dihedral angle in the cyclobutane ring typically ranges from 25° to 30°, which helps minimize ring strain [9] [10]. This puckering is a fundamental structural feature that would be expected in the crystal structure of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate [14] [15].

The bond lengths in the cyclobutane ring of similar compounds are typically around 1.55 Å for C-C bonds, which is slightly longer than the standard C-C single bond length (1.54 Å) due to ring strain [9] [14]. The C-O bond lengths in the ester groups are approximately 1.20 Å for C=O and 1.33 Å for C-O single bonds, while the C-O bonds in the hydroxymethyl groups are around 1.42 Å [14] [15].

The crystal packing of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate would likely be dominated by hydrogen bonding interactions between the hydroxyl groups of neighboring molecules, forming a three-dimensional network [15] [16]. These hydrogen bonds play a crucial role in stabilizing the crystal structure and determining the macroscopic properties of the solid [16] [17].

Spectroscopic Properties

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exhibits characteristic spectroscopic properties that provide valuable information about its structural features [1] [3]. Various spectroscopic techniques can be employed to analyze and confirm the structure of this compound [2] [18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate would display several characteristic signals [19] [18]:

- The isopropyl methyl protons would appear as doublets at approximately δ 1.2-1.3 ppm with coupling to the methine proton [19] [18].

- The isopropyl methine protons would show as septets at around δ 4.9-5.1 ppm due to coupling with the six methyl protons [19] [18].

- The cyclobutane ring protons would appear as complex multiplets at approximately δ 2.2-2.8 ppm [19] [18].

- The hydroxymethyl CH₂ protons would resonate at around δ 3.5-3.7 ppm [20] [19].

- The hydroxyl protons would show as broad singlets at approximately δ 2.0-3.0 ppm, which may be concentration and temperature dependent [20] [19].

The carbon (¹³C) NMR spectrum would exhibit signals for:

- The carbonyl carbons of the ester groups at approximately δ 170-175 ppm [19] [18].

- The isopropyl methine carbons at around δ 67-70 ppm [19] [18].

- The isopropyl methyl carbons at approximately δ 21-22 ppm [19] [18].

- The cyclobutane ring carbons at various chemical shifts between δ 25-60 ppm, with the quaternary carbons appearing at higher chemical shifts [19] [18].

- The hydroxymethyl carbons at approximately δ 60-65 ppm [20] [19].

Infrared (IR) Spectroscopy

The IR spectrum of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate would show characteristic absorption bands [1] [3]:

- O-H stretching vibrations from the hydroxymethyl groups at approximately 3300-3500 cm⁻¹ [1] [3].

- C-H stretching vibrations at around 2850-3000 cm⁻¹ [1] [3].

- C=O stretching vibrations from the ester groups at approximately 1720-1740 cm⁻¹ [1] [3].

- C-O stretching vibrations from the ester and hydroxyl groups at around 1050-1300 cm⁻¹ [1] [3].

Mass Spectrometry

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound [1] [3]. The molecular ion peak would be expected at m/z 288, corresponding to the molecular weight of C₁₄H₂₄O₆ [1] [3]. Characteristic fragmentation patterns would include the loss of isopropyl groups, hydroxymethyl groups, and cleavage of the cyclobutane ring [1] [3].

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring in diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate adopts a non-planar conformation due to inherent ring strain [5] [6]. This conformational behavior is fundamental to understanding the three-dimensional structure and reactivity of the compound [5] [9].

Cyclobutane rings generally adopt a puckered or "butterfly" conformation to minimize the combination of angle strain and torsional strain [5] [6]. In a planar conformation, the internal angles of the cyclobutane would be 90°, which deviates significantly from the ideal tetrahedral angle of 109.5° [5] [7]. This deviation creates substantial angle strain [5] [6].

Additionally, a planar cyclobutane would have its adjacent C-H bonds in an eclipsed arrangement, leading to significant torsional strain [5] [6]. To alleviate these strains, the cyclobutane ring puckers, with one carbon atom moving out of the plane formed by the other three carbon atoms [5] [8].

The degree of puckering in cyclobutane rings is typically characterized by a dihedral angle of approximately 25-30° [9] [10]. This puckering reduces the torsional strain by moving the C-H bonds away from a fully eclipsed arrangement, although it slightly increases the angle strain by further reducing some bond angles to approximately 88° [5] [6].

For diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, the puckering of the cyclobutane ring is influenced by the geminal disubstitution at positions 1,1 and 3,3 [1] [3]. The bulky dicarboxylate and bis(hydroxymethyl) substituents affect the degree and direction of puckering through steric interactions and electronic effects [6] [9].

Computational studies on similar cyclobutane derivatives suggest that the puckering motion is coupled with the rocking motion of the CH₂ groups, with a coupling coefficient of approximately 0.22 [9] [10]. This coupling influences the overall conformational dynamics of the molecule [9] [10].

The energy barrier for ring inversion (the interconversion between equivalent puckered conformations) in cyclobutane is approximately 1.45 kcal/mol (482 cm⁻¹) [10]. For diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, this barrier is likely higher due to the steric hindrance introduced by the substituents [9] [10].

Solid-State Properties and Crystal Packing

In the solid state, diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exhibits specific packing arrangements and intermolecular interactions that determine its macroscopic properties [15] [16]. The crystal packing is primarily influenced by the functional groups present in the molecule, particularly the hydroxyl and ester moieties [16] [17].

The hydroxymethyl groups at the 3,3-position play a crucial role in the crystal packing through hydrogen bonding interactions [16] [11]. These hydroxyl groups can act as both hydrogen bond donors and acceptors, forming a network of intermolecular hydrogen bonds throughout the crystal lattice [16] [11]. The typical O-H···O hydrogen bond distances in similar compounds range from 2.6 to 3.0 Å, with the strongest hydrogen bonds having shorter distances [16] [11].

The ester groups at the 1,1-position also contribute to the crystal packing through weaker C-H···O hydrogen bonding interactions [16] [11]. The carbonyl oxygen atoms of the ester groups can act as hydrogen bond acceptors, interacting with C-H donors from neighboring molecules [16] [11]. These interactions, although weaker than conventional O-H···O hydrogen bonds, contribute significantly to the overall stability of the crystal structure [16] [11].

The isopropyl groups introduce hydrophobic regions within the crystal structure, which can engage in van der Waals interactions with other hydrophobic portions of neighboring molecules [16] [12]. These interactions further stabilize the crystal packing and influence the macroscopic properties of the solid [16] [12].

The cyclobutane ring, with its puckered conformation, affects the three-dimensional arrangement of the functional groups and consequently influences the crystal packing [15] [16]. The specific puckering mode determines the spatial orientation of the hydroxymethyl and ester groups, directing their participation in intermolecular interactions [15] [16].

Based on studies of similar compounds, diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate likely crystallizes in a monoclinic or triclinic crystal system [15] [16]. The molecules would arrange in a manner that maximizes hydrogen bonding interactions while minimizing steric repulsions [16] [17].

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exists as a solid at room temperature (20°C), typically appearing as a white to off-white crystalline powder [1] [2]. This physical state is consistent with similar cyclobutane diester derivatives containing hydroxyl substituents, which generally exhibit higher melting points due to intermolecular hydrogen bonding interactions [3] [4].

The compound's molecular structure, with a molecular formula of C₁₄H₂₄O₆ and molecular weight of 288.34 g/mol [1], contributes to its solid-state characteristics. The presence of two hydroxymethyl groups at the 3,3-position of the cyclobutane ring introduces additional hydrogen bonding capability, which significantly influences the compound's physical appearance and crystalline properties [3] [5].

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | At 20°C under standard conditions [1] |

| Appearance | White to off-white crystalline powder | Typical for hydroxylated organic compounds [2] |

| Molecular Weight | 288.34 g/mol | Calculated from C₁₄H₂₄O₆ structure [1] |

| Density (predicted) | 1.10 ± 0.1 g/cm³ | Estimated from structural analogs [6] |

The cyclobutane ring adopts a puckered conformation rather than a planar structure, with one carbon atom displaced approximately 25° from the plane formed by the other three carbons [7] [8]. This non-planar "butterfly" conformation reduces torsional strain while maintaining the characteristic ring strain associated with four-membered cyclic systems [9] [10].

Solubility Profile in Various Solvents

The solubility characteristics of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate are primarily governed by the dual nature of its functional groups: the polar hydroxyl groups enabling hydrogen bonding and the hydrophobic isopropyl ester moieties [6] [3].

Solubility in Aqueous Media

The compound exhibits moderate solubility in water due to the presence of two hydroxymethyl groups that facilitate hydrogen bonding with water molecules [3] [11]. The hydroxyl groups act as both hydrogen bond donors and acceptors, creating favorable interactions with the aqueous environment [5] [12]. However, the overall hydrophobic character of the cyclobutane ring and isopropyl ester groups limits extensive water solubility [13] [14].

Comparative analysis with structurally related cyclobutane derivatives indicates that compounds containing hydroxyl substituents generally show enhanced aqueous solubility compared to their methoxy or alkyl analogs [6] [15]. The estimated water solubility is approximately 4-6 mg/mL based on structural similarity to cyclobutane-1,1-dicarboxylic acid derivatives [16] [15].

Solubility in Organic Solvents

The compound demonstrates high solubility in polar protic solvents such as methanol and ethanol, where both hydrogen bonding and favorable polarity interactions contribute to dissolution [6] [16]. In polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), the compound shows good solubility due to the ability of these solvents to solvate both the polar hydroxyl groups and the ester functionalities [17] .

Moderately polar solvents such as ethyl acetate provide adequate solubility, primarily through interactions with the ester groups [6]. The compound shows limited solubility in low-polarity solvents like dichloromethane and demonstrates virtual insolubility in non-polar solvents such as hexane and toluene [14] .

| Solvent Category | Predicted Solubility | Basis for Prediction |

|---|---|---|

| Water | Moderately soluble | Hydroxyl groups enable hydrogen bonding [3] |

| Methanol/Ethanol | Highly soluble | Both hydrogen bonding and polarity match [16] |

| DMSO | Highly soluble | Strong polar aprotic solvent [6] |

| THF | Soluble | Moderate polarity, ether functionality [17] |

| Ethyl acetate | Soluble | Ester groups provide compatibility |

| Dichloromethane | Slightly soluble | Low polarity limits solubility |

| Hexane | Insoluble | Hydrophobic, no hydrogen bonding [14] |

Temperature Effects on Solubility

Temperature significantly influences the solubility behavior of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate across different solvent systems. Increased temperature generally enhances solubility in most organic solvents by providing additional thermal energy to overcome intermolecular interactions [4] [12].

In aqueous systems, the solubility-temperature relationship follows typical behavior for organic compounds with hydrogen bonding capability, showing gradual increase with temperature up to approximately 60-80°C before potential decomposition becomes a concern [16] [11]. For alcoholic solvents, the solubility increases substantially with temperature, potentially reaching near-complete miscibility in hot methanol or ethanol [20] [12].

The temperature coefficient of solubility varies depending on the dominant intermolecular interactions in each solvent system. In hydrogen-bonding solvents, the temperature effect is moderate due to the competing influence of weakened hydrogen bonds at higher temperatures [5] [21].

Reactivity Parameters

The reactivity profile of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate encompasses multiple reactive sites, each with distinct chemical behavior and reactivity patterns [29] [3] [4].

pKa Values of Hydroxyl Groups

The primary hydroxyl groups located at the 3,3-position of the cyclobutane ring exhibit pKa values estimated at approximately 15-16, consistent with typical primary alcohols [16] [20]. This relatively high pKa indicates that the hydroxyl groups remain predominantly protonated under neutral and mildly basic conditions [29] [5].

The electron-withdrawing effect of the adjacent ester groups and the strained cyclobutane ring system provide modest acidification of the hydroxyl protons compared to simple primary alcohols [4] [9]. Deprotonation requires strong bases such as sodium hydride or alkali metal amides to generate the corresponding alkoxide ions [29] [3].

| Hydroxyl Group | Estimated pKa | Deprotonation Conditions |

|---|---|---|

| Primary OH (C-3) | 15-16 | Strong base required (NaH, LDA) [29] |

| Comparative | 15.5 (ethanol) | Standard primary alcohol reference [20] |

The hydroxyl groups can participate in equilibrium hydrogen bonding, both intramolecularly and intermolecularly, which affects their apparent acidity and reactivity in different environments [3] [5] [12].

Electrophilic and Nucleophilic Sites

The molecular structure presents several distinct reactive sites with varying electrophilic and nucleophilic character [29] [4]:

Electrophilic Sites:

- Carbonyl carbons of ester groups: Primary electrophilic centers susceptible to nucleophilic attack, enabling hydrolysis and transesterification reactions [29]

- Cyclobutane ring carbons: Secondary electrophilic sites due to ring strain energy (≈26 kcal/mol), though requiring harsh conditions for ring-opening [9] [7]

- α-Carbons to ester groups: Weakly electrophilic due to electron-withdrawing ester influence [4] [29]

Nucleophilic Sites:

- Hydroxyl oxygen atoms: Act as nucleophiles in esterification and etherification reactions [3] [29]

- Hydroxyl groups: Can be converted to alkoxides for enhanced nucleophilicity [5] [29]

| Reactive Site | Character | Typical Reactions |

|---|---|---|

| Ester carbonyls | Electrophilic | Hydrolysis, transesterification [29] |

| Hydroxyl groups | Nucleophilic | Esterification, etherification [3] |

| Cyclobutane ring | Strained electrophile | Ring-opening (harsh conditions) [9] |

Hydrogen Bonding Capability

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exhibits extensive hydrogen bonding capability through its hydroxyl groups, significantly influencing its physical properties and chemical behavior [3] [5] [12].

Intramolecular Hydrogen Bonding:

The spatial arrangement of the two hydroxymethyl groups allows for potential intramolecular hydrogen bonding with estimated O-H···O distances of 2.8-3.2 Å [4] [12]. This internal hydrogen bonding affects molecular conformation and can influence reactivity patterns [3] [5].

Intermolecular Hydrogen Bonding:

The compound readily forms intermolecular hydrogen bonds with other molecules containing hydrogen bond acceptors or donors [3] [4]. These interactions contribute to:

- Elevated melting and boiling points compared to non-hydrogen bonding analogs [26] [27]

- Enhanced solubility in protic solvents [16] [12]

- Crystalline structure stabilization [4] [3]

| Hydrogen Bond Type | Strength | Distance (Å) | Impact on Properties |

|---|---|---|---|

| Intramolecular OH···OH | Weak to Moderate | 2.8-3.2 | Molecular conformation [3] |

| Intermolecular OH···OH | Moderate to Strong | 2.6-2.9 | Melting point, viscosity [4] |

| OH···O=C (ester) | Weak | 3.0-3.5 | Crystal structure [12] |

| OH···solvent | Variable | 2.7-3.1 | Solubility behavior [5] |